molecular formula C20H19N3O2 B3548779 3-[(4-phenyl-1-piperazinyl)carbonyl]-4-quinolinol

3-[(4-phenyl-1-piperazinyl)carbonyl]-4-quinolinol

Cat. No. B3548779
M. Wt: 333.4 g/mol
InChI Key: IPAAMCVHHNZEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-phenyl-1-piperazinyl)carbonyl]-4-quinolinol is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as PQ and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of PQ is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). PQ has also been shown to activate the Nrf2-Keap1 signaling pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
PQ has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. PQ has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of PQ is its unique chemical structure, which allows it to interact with a wide range of biological targets. PQ is also relatively easy to synthesize and purify, making it a popular compound for scientific research. However, PQ has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reliability of experimental results.

Future Directions

There are several future directions for the study of PQ. One potential area of research is the development of PQ-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the exploration of PQ's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of PQ and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, PQ is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. PQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of PQ and its potential therapeutic applications.

Scientific Research Applications

PQ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. PQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19-16-8-4-5-9-18(16)21-14-17(19)20(25)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAAMCVHHNZEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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